Methyl 5-methyl-4-oxohexanoate

Description

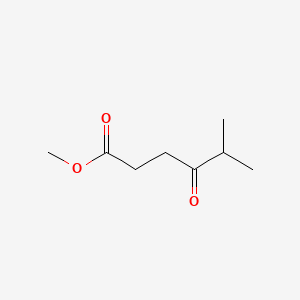

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-4-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQESBEBOAFJVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34553-37-2 | |

| Record name | methyl 5-methyl-4-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-methyl-4-oxohexanoate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-methyl-4-oxohexanoate, a beta-keto ester of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the structural and chemical characteristics of the molecule, offering both theoretical predictions and established experimental methodologies for their determination. By synthesizing fundamental chemical principles with practical applications, this guide aims to serve as an essential resource for the effective handling, characterization, and utilization of this versatile compound.

Introduction: The Significance of Beta-Keto Esters in Modern Chemistry

Beta-keto esters are a pivotal class of organic compounds characterized by a ketone functional group positioned beta to an ester group.[1] This unique structural arrangement confers a remarkable degree of chemical reactivity, rendering them highly valuable synthons in a myriad of synthetic transformations. The acidic nature of the α-hydrogen, nestled between the two carbonyl functionalities, facilitates the formation of a resonance-stabilized enolate, a potent nucleophile that underpins many carbon-carbon bond-forming reactions.[1]

Methyl 5-methyl-4-oxohexanoate, the subject of this guide, embodies these characteristic features. Its molecular architecture presents multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. A thorough understanding of its physicochemical properties is therefore paramount for its effective application in research and development.

Molecular Structure and Identity

A foundational aspect of understanding any chemical entity is the precise knowledge of its molecular structure and fundamental identifiers.

Chemical Structure

The structure of Methyl 5-methyl-4-oxohexanoate is depicted below:

This structure reveals the key functional groups: a methyl ester and a ketone, separated by a methylene bridge, with a methyl substituent at the 5-position.

Nomenclature and Identifiers

-

IUPAC Name: methyl 5-methyl-4-oxohexanoate

-

CAS Number: 34553-37-2

-

Molecular Formula: C₈H₁₄O₃

-

Molecular Weight: 158.20 g/mol [2]

-

InChI: InChI=1S/C8H14O3/c1-6(2)7(9)4-5-8(10)11-3/h6H,4-5H2,1-3H3[2]

-

InChIKey: HQESBEBOAFJVCN-UHFFFAOYSA-N[2]

-

SMILES: COC(=O)CCC(=O)C(C)C

Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of Methyl 5-methyl-4-oxohexanoate. It is important to note that while some data is derived from experimental sources for closely related compounds, specific experimental values for this exact molecule are not widely available in public literature. Therefore, predicted values are also provided and should be considered as estimates.

| Property | Value | Source/Method |

| Molecular Weight | 158.20 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (predicted) | General observation for similar compounds |

| Boiling Point | Not experimentally determined; predicted to be in the range of 200-220 °C at 760 mmHg | Estimation based on similar structures |

| Melting Point | Not applicable (liquid at room temperature) | General observation for similar compounds |

| Density | Not experimentally determined; predicted to be ~1.0 g/mL | Estimation based on similar structures |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether) | Predicted based on polarity |

| XLogP3 | 0.9 | Predicted[2] |

| Topological Polar Surface Area | 43.4 Ų | Predicted[2] |

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. This section outlines the expected spectroscopic data for Methyl 5-methyl-4-oxohexanoate and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The following table details the predicted chemical shifts and multiplicities.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (CH₂) | ~2.6 | Triplet | 2H |

| H-3 (CH₂) | ~2.8 | Triplet | 2H |

| H-5 (CH) | ~2.7 | Septet | 1H |

| H-6 (CH₃) | ~1.1 | Doublet | 6H |

| OCH₃ | ~3.7 | Singlet | 3H |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O, ester) | ~173 |

| C-2 (CH₂) | ~30 |

| C-3 (CH₂) | ~38 |

| C-4 (C=O, ketone) | ~210 |

| C-5 (CH) | ~45 |

| C-6 (CH₃) | ~18 |

| OCH₃ | ~52 |

To definitively assign the structure, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial.

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons (e.g., H-2 and H-3; H-5 and H-6).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation from the OCH₃ protons to the ester carbonyl carbon (C-1) would be expected.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Employ standard pulse sequences for gCOSY, sensitivity-enhanced gHSQC, and gHMBC experiments.

Diagram: Logical Workflow for NMR Structural Elucidation

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For Methyl 5-methyl-4-oxohexanoate, the key characteristic absorptions are:

-

C=O (ester) stretch: A strong, sharp peak around 1735-1750 cm⁻¹.

-

C=O (ketone) stretch: Another strong, sharp peak around 1715 cm⁻¹. The two distinct carbonyl peaks are a hallmark of a beta-keto ester.

-

C-O (ester) stretch: A strong peak in the 1100-1300 cm⁻¹ region.

-

C-H (sp³) stretch: Peaks just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) and analyzing it using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 158.20) should be observed.

-

Fragmentation Pattern: Common fragmentation pathways for esters and ketones would be expected, such as loss of the methoxy group (-OCH₃, m/z = 31) or the methyl propionyl group.

Predicted Collision Cross Section (CCS) Values:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 159.10158 | 134.4 |

| [M+Na]⁺ | 181.08352 | 140.8 |

| [M-H]⁻ | 157.08702 | 134.7 |

Source: PubChemLite

Experimental Protocol for Mass Spectrometry:

A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) using an appropriate ionization method such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Chemical Reactivity and Stability: A Field-Proven Perspective

The chemical behavior of Methyl 5-methyl-4-oxohexanoate is largely dictated by the interplay of its ester and ketone functionalities.

Acidity of the α-Hydrogen and Enolate Formation

The protons on the carbon atom situated between the two carbonyl groups (C-3) are significantly more acidic than typical alkane protons. This increased acidity is due to the ability of both carbonyl groups to stabilize the resulting carbanion (enolate) through resonance.[1] This property is fundamental to the use of beta-keto esters in synthesis, as the enolate can readily participate in reactions with various electrophiles.

Diagram: Resonance Stabilization of the Enolate

Sources

Literature review on Methyl 5-methyl-4-oxohexanoate derivatives

An In-Depth Technical Guide to Methyl 5-methyl-4-oxohexanoate Derivatives

Executive Summary

Methyl 5-methyl-4-oxohexanoate (MMOH) —CAS 34553-37-2 —is a specialized

This guide provides a rigorous technical analysis of MMOH, detailing its synthesis, reactivity profile, and downstream applications.[1] It is designed for medicinal chemists and process engineers requiring actionable, high-fidelity protocols.[1]

Chemical Architecture & Reactivity Profile

MMOH is defined by a 6-carbon backbone with an isopropyl terminus and a

| Property | Specification |

| IUPAC Name | Methyl 5-methyl-4-oxohexanoate |

| Common Name | Methyl 4-isobutyrylpropionate |

| CAS Number | 34553-37-2 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| SMILES | COC(=O)CCC(=O)C(C)C |

| Boiling Point | ~95–98 °C (at 10 mmHg) |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Fruity, fatty, herbaceous (characteristic of |

Mechanistic Hotspots

-

C4 Ketone (Electrophile): The sterically hindered isopropyl group at C5 makes the C4 ketone less reactive than a methyl ketone but highly selective for nucleophilic attack by hydrides or Grignard reagents.[1] It is the site for reductive amination and asymmetric hydrogenation .[1]

-

C1 Ester (Electrophile): Susceptible to hydrolysis or amidation.[1] In the presence of strong bases, it can undergo Claisen condensation with the C3 enolate, though the 1,4-distance usually favors cyclization pathways (e.g., to lactones or pyrroles) over dimerization.[1]

-

C3 Methylene (Nucleophile): The

-position to the ketone is acidic (

Synthesis of Methyl 5-methyl-4-oxohexanoate

The industrial and laboratory standard for synthesizing MMOH relies on the Friedel-Crafts Acylation of succinic anhydride derivatives or the Grignard Addition pathway.[1] The Grignard route is preferred for its modularity and yield control.[1]

Protocol: Grignard Addition to Succinic Anhydride

This method generates the free acid (5-methyl-4-oxohexanoic acid) which is subsequently esterified.

Reagents: Succinic anhydride, Isopropylmagnesium chloride (2.0 M in THF), Methanol, p-Toluenesulfonic acid (pTsOH).[1]

-

Nucleophilic Opening:

-

Charge a flame-dried flask with succinic anhydride (1.0 equiv) and anhydrous THF. Cool to -78 °C.[1]

-

Add Isopropylmagnesium chloride (1.05 equiv) dropwise over 60 minutes.[1] The low temperature prevents double addition (formation of the tertiary alcohol).

-

Mechanism:[1][2][3][4] The Grignard reagent attacks one carbonyl of the anhydride, opening the ring to form the

-keto carboxylate magnesium salt.[1]

-

-

Quench & Workup:

-

Fischer Esterification:

Figure 1: Step-wise synthesis of MMOH from succinic anhydride via Grignard addition and Fischer esterification.[1]

Key Derivatives & Applications

MMOH is a "divergent intermediate."[1] Its transformation pathways lead to three distinct classes of high-value compounds:

Pathway A: Asymmetric Reduction to Chiral Lactones

The reduction of the C4 ketone yields a

-

Significance: These lactones are analogs of the "Whisky Lactone" (Quercus lactone).[1] The isopropyl variant possesses a creamy, coumarin-like odor profile used in fragrance formulation.[1] In pheromone chemistry, chiral resolution of this lactone is critical for bioactivity.[1]

-

Protocol:

Pathway B: Paal-Knorr & Knorr-Type Cyclizations

This is the most critical pathway for drug discovery.[1] Reaction with hydrazine derivatives yields dihydropyridazinones .[1]

-

Target: 6-isopropyl-4,5-dihydropyridazin-3(2H)-one .

-

Mechanism:

-

Pharma Relevance: The pyridazinone scaffold is a "privileged structure" in cardiology (calcium sensitizers like Levosimendan) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] The isopropyl group provides lipophilicity essential for membrane permeability.[1]

Pathway C: Pyrrole Synthesis

Reaction with primary amines under acidic conditions (Paal-Knorr variant) generates substituted pyrrolidinones or, with oxidation, pyrroles.[1]

-

Application: Precursors for Atorvastatin analogs and heme-like porphyrin synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-isopropyl-4,5-dihydropyridazin-3(2H)-one

Validates Pathway B.

Materials:

-

Methyl 5-methyl-4-oxohexanoate (10 mmol, 1.58 g)

-

Hydrazine hydrate (80%, 12 mmol)[1]

-

Ethanol (20 mL)

-

Acetic acid (glacial, catalytic)[1]

Procedure:

-

Setup: Dissolve MMOH in Ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add Hydrazine hydrate dropwise at room temperature. A slight exotherm may occur.[1]

-

Cyclization: Add 2 drops of glacial acetic acid. Heat the mixture to reflux (78 °C) for 3 hours.

-

Isolation: Cool to 0 °C. The product often precipitates as a white crystalline solid.[1]

-

Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent and recrystallize from diethyl ether/hexane.[1]

-

Yield: Expected yield 85–92%.

Protocol 2: Enantioselective Reduction to (S)-5-isopropyl-dihydro-furan-2-one

Validates Pathway A.

Materials:

-

MMOH (5 mmol)[1]

-

RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol)[1]

-

Sodium Formate (25 mmol)[1]

-

Water/DCM (biphasic system) or DMF[1]

Procedure:

-

Reaction: Mix MMOH, catalyst, and sodium formate in water (degassed). Stir at 40 °C for 24 hours.

-

Workup: Extract with DCM. Dry over MgSO₄.[1]

-

Cyclization: Treat the crude hydroxy ester with catalytic pTsOH in Toluene (reflux with Dean-Stark trap) to drive lactonization.

-

Result: Chiral lactone, verified by Chiral GC.

Mechanistic Visualization

The following diagram illustrates the divergent reactivity of MMOH. Note how the choice of reagent (Hydrazine vs. Hydride) dictates the ring size (6-membered vs. 5-membered).

Figure 2: Divergent synthesis pathways from Methyl 5-methyl-4-oxohexanoate.

References

-

PubChem. "Methyl 4-acetyl-5-oxohexanoate (Compound Summary)." National Library of Medicine.[1] Accessed 2026.[1][6][7] Link(Note: Structural isomer reference for property comparison).

-

Angene Chemical. "Methyl 5-methyl-4-oxohexanoate - CAS 34553-37-2."[1][8] Angene International Limited.[1] Link

-

BLD Pharm. "Product Analysis: Methyl 5-methyl-4-oxohexanoate." BLD Pharmatech.[1][3] Link

-

Organic Chemistry Portal.

-Keto Esters." Organic Chemistry Portal. Link -

LookChem. "5-Methyl-4-oxohexanoic acid and Derivatives."[1][5] LookChem Database.[1] Link

Sources

- 1. angenesci.com [angenesci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 34553-37-2|Methyl 5-methyl-4-oxohexanoate|BLD Pharm [bldpharm.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. 5-methyl-4-oxo-hexanoic acid|41654-04-0|lookchem [lookchem.com]

- 6. METHYL 4-ACETYL-5-OXOHEXANOATE | 13984-53-7 [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 34553-32-7|Methyl 5,5-dimethyl-4-oxohexanoate|BLD Pharm [bldpharm.com]

Methyl 5-methyl-4-oxohexanoate: A Technical Guide to Metabolic Engineering & Biocatalysis

This guide provides an in-depth technical analysis of Methyl 5-methyl-4-oxohexanoate (MMOH) , focusing on its role as a versatile synthetic metabolic intermediate. While not a central metabolite in primary human metabolism (like citrate or pyruvate), MMOH acts as a critical xenobiotic substrate and chiral precursor in biocatalysis and pharmaceutical synthesis. It serves as a structural analog to branched-chain amino acid (BCAA) catabolites, making it a valuable probe for enzymatic promiscuity and a precursor for high-value lactones.

Executive Summary & Chemical Identity

Methyl 5-methyl-4-oxohexanoate (MMOH) is a

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl 5-methyl-4-oxohexanoate |

| CAS Number | 34553-37-2 |

| Molecular Formula | |

| Molecular Weight | 158.20 g/mol |

| Structure | |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85-90°C (at 10 mmHg) |

| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; sparingly soluble in water |

| Metabolic Role | Synthetic intermediate; Substrate for KREDs/ADHs; Lactone precursor |

Synthetic Pathways: The "Upstream" Metabolism

To utilize MMOH in metabolic studies or drug synthesis, it must first be generated with high purity. The industrial standard involves the Stetter Reaction , a nucleophilic acylation that mimics thiamine pyrophosphate (TPP)-dependent enzymatic pathways.

Chemical Synthesis (Stetter Reaction)

This pathway utilizes a thiazolium salt catalyst to couple an aldehyde with a Michael acceptor.

-

Substrates: Isobutyraldehyde (Nucleophile precursor) + Methyl Acrylate (Michael Acceptor).

-

Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

-

Mechanism: The catalyst forms an active aldehyde species (Breslow intermediate), which attacks the

-carbon of methyl acrylate.

Experimental Protocol: Catalytic Synthesis of MMOH

Objective: Synthesis of MMOH on a 50 mmol scale.

-

Catalyst Preparation: In a 250 mL round-bottom flask (RBF), dissolve the thiazolium catalyst (5 mol%) in dry ethanol (50 mL). Add triethylamine (Et3N, 20 mol%) to deprotonate the thiazolium salt, generating the active ylide.

-

Addition: Add isobutyraldehyde (50 mmol) and methyl acrylate (55 mmol) to the mixture.

-

Reflux: Heat the mixture to reflux (80°C) under a nitrogen atmosphere for 12–16 hours. Monitor consumption of isobutyraldehyde via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with 1M HCl (2 x 50 mL) to remove the catalyst and amine, followed by saturated NaHCO3 and brine.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~88°C @ 10 mmHg) to obtain MMOH as a clear liquid.

Metabolic Fate: Biocatalytic Reduction

The core utility of MMOH lies in its conversion to Methyl 4-hydroxy-5-methylhexanoate . This step introduces a chiral center at C4. In a biological context, this mimics the reduction of

Enzymatic Pathway

Enzymes: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs). Cofactor: NADPH or NADH (requires a recycling system).

The reaction is highly enantioselective, governed by Prelog’s rule or anti-Prelog specificity depending on the enzyme source (e.g., Lactobacillus kefir vs. Thermoanaerobium brockii).

Figure 1: Biocatalytic workflow converting MMOH to chiral hydroxy esters and subsequent lactonization.[1][2]

Protocol: Biocatalytic Screening

Objective: Identify a KRED variant that yields >99% enantiomeric excess (ee) of the (S)-alcohol.

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

. -

Cofactor Mix: Dissolve

(1 mM) and Glucose (100 mM) in the buffer. Add Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling. -

Reaction Setup: In a 96-well deep-well plate, dispense:

-

900 µL Cofactor Mix

-

10 mg KRED lyophilized powder (or 50 µL cell lysate)

-

20 µL MMOH (substrate stock in DMSO)

-

-

Incubation: Seal the plate and incubate at 30°C, 600 rpm for 24 hours.

-

Extraction: Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 minutes. Centrifuge to separate phases.

-

Analysis: Transfer 200 µL of the organic phase to GC vials for chiral analysis.

Downstream Applications: Lactonization

The metabolic product, Methyl 4-hydroxy-5-methylhexanoate , is an unstable intermediate that readily undergoes intramolecular cyclization to form 5-isopropyldihydrofuran-2-one .

-

Mechanism: Acid-catalyzed nucleophilic acyl substitution. The hydroxyl group at C4 attacks the ester carbonyl at C1, releasing methanol.

-

Significance: This lactone scaffold is ubiquitous in pheromones and flavor compounds (e.g., analogs of "Whisky Lactone").

Synthetic/Metabolic Logic

If the goal is to isolate the hydroxy ester, the reaction must be kept at neutral pH and low temperature. If the goal is the lactone, acid catalysis (p-TsOH) and heat drive the equilibrium forward.

Analytical Validation

Trustworthy data relies on separating the enantiomers of the reduced product.

Chiral GC Method

-

Instrument: GC-FID (e.g., Agilent 7890).

-

Column: Cyclodextrin-based chiral column (e.g., Hydrodex-

-3P or CP-Chirasil-Dex CB). -

Carrier Gas: Helium (1.5 mL/min).

-

Temperature Program:

-

Initial: 80°C (hold 2 min).

-

Ramp: 5°C/min to 160°C.

-

Hold: 5 min.

-

-

Retention Times (Approximate):

-

MMOH (Ketone): 8.5 min

-

(S)-Alcohol: 11.2 min

-

(R)-Alcohol: 11.8 min

-

Lactone (Cyclized): 6.5 min (Note: Lactones often elute earlier due to lower polarity/H-bonding).

-

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount.

-

Hazards: MMOH is an ester and likely a mild irritant. The reagents for its synthesis (Isobutyraldehyde, Methyl Acrylate) are flammable and lachrymators.

-

Metabolic Stability: In biological systems, MMOH is susceptible to hydrolysis by non-specific esterases, yielding 5-methyl-4-oxohexanoic acid . This acid can enter

-oxidation-like pathways or be excreted. -

Storage: Store under inert gas (Argon) at 4°C to prevent auto-oxidation or hydrolysis.

References

-

Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle. Angewandte Chemie International Edition. Link

-

Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. Journal of the American Oil Chemists' Society. Link

-

Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

-

PubChem. (2024).[3] Methyl 5-methyl-4-oxohexanoate Compound Summary. National Library of Medicine. Link

Sources

- 1. Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-4-oxohexanoic acid | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for Methyl 5-methyl-4-oxohexanoate

Application Note: Synthesis Protocols for Methyl 5-methyl-4-oxohexanoate

Executive Summary

Methyl 5-methyl-4-oxohexanoate (CAS 34553-37-2) is a critical aliphatic keto-ester intermediate used in the synthesis of complex pharmaceutical scaffolds, flavor compounds, and as a precursor for heterocycle formation (e.g., pyrroles via Knorr condensation).[1][2] Its structure combines a reactive methyl ester with a sterically defined isopropyl ketone, making it a versatile electrophile.

This guide details two distinct synthesis protocols designed to accommodate varying laboratory capabilities and scale requirements:

-

Protocol A (The "Umpolung" Route): A catalytic Stetter reaction utilizing N-Heterocyclic Carbene (NHC) organocatalysis. This is the preferred method for atom economy and "green" chemistry compliance.

-

Protocol B (The "Classic" Route): A two-step Grignard addition to succinic anhydride followed by Fischer esterification. This method is robust, scalable, and utilizes commodity reagents.

Technical Specifications & Safety

| Property | Specification |

| Chemical Name | Methyl 5-methyl-4-oxohexanoate |

| IUPAC Name | Methyl 5-methyl-4-oxohexanoate |

| CAS Number | 34553-37-2 |

| Molecular Formula | C |

| Molecular Weight | 158.20 g/mol |

| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) |

| Appearance | Colorless to pale yellow liquid |

| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |

Critical Safety Warnings:

-

Methyl Acrylate: Highly volatile, lachrymator, and potential sensitizer. Work exclusively in a fume hood.

-

Isobutyraldehyde: Flammable liquid with a low flash point.

-

Thiazolium Catalysts: Hygroscopic; store in a desiccator.

Protocol A: Catalytic Stetter Reaction (Recommended)

Principle: This method utilizes Umpolung (polarity inversion) chemistry. The nucleophilic acyl substitution of isobutyraldehyde is catalyzed by a thiazolium salt or N-Heterocyclic Carbene (NHC), enabling a 1,4-addition to methyl acrylate. This route is superior due to its single-step nature and high atom economy.

Reagents & Materials

-

Substrate 1: Isobutyraldehyde (2-Methylpropanal) [Freshly distilled]

-

Substrate 2: Methyl Acrylate [Stabilizer removed via basic alumina plug]

-

Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 – 0.1 equiv)

-

Base: Triethylamine (Et

N) or DBU -

Solvent: Ethanol (Absolute) or DMF (Dry)

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the thiazolium catalyst (5 mol%) in absolute ethanol (50 mL) under an Argon atmosphere. Add Triethylamine (0.5 equiv relative to catalyst) to deprotonate the thiazolium salt, generating the active ylide species. Stir at room temperature for 15 minutes.

-

Reactant Addition: Add Isobutyraldehyde (1.0 equiv, 50 mmol) to the catalyst solution. The solution may turn slightly yellow, indicating the formation of the Breslow intermediate.

-

Michael Acceptor Introduction: Add Methyl Acrylate (1.1 equiv, 55 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; use a water bath if the temperature exceeds 40°C.

-

Reflux: Heat the reaction mixture to 70–80°C (reflux) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[3][4] The aldehyde peak should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotovap).

-

Redissolve the residue in Dichloromethane (DCM, 100 mL) and wash successively with:

-

0.1 M HCl (to remove base/catalyst)

-

Saturated NaHCO

-

Brine

-

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate.

-

-

Purification: Perform vacuum distillation. Collect the fraction boiling at ~85–90°C (10 mmHg).

-

Expected Yield: 75–85%

-

Mechanistic Pathway (Protocol A)

Figure 1: The catalytic cycle of the Stetter reaction converting isobutyraldehyde and methyl acrylate into the target keto-ester.

Protocol B: Grignard Addition & Esterification (Robust)

Principle: This classical approach avoids expensive catalysts. It involves the nucleophilic attack of isopropylmagnesium chloride on succinic anhydride to open the ring, forming a keto-acid, followed by standard acid-catalyzed esterification.

Reagents & Materials

-

Reagent A: Isopropylmagnesium Chloride (2.0 M in THF)

-

Reagent B: Succinic Anhydride

-

Reagent C: Methanol (Anhydrous)

-

Catalyst: Sulfuric Acid (H

SO -

Solvent: THF (Anhydrous), DCM

Step-by-Step Methodology

Part 1: Synthesis of 5-methyl-4-oxohexanoic acid

-

Setup: Flame-dry a 500 mL 3-neck flask. Add Succinic Anhydride (1.0 equiv, 50 mmol) and anhydrous THF (100 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Grignard Addition: Add Isopropylmagnesium Chloride (1.05 equiv) dropwise via syringe pump over 45 minutes. Crucial: Slow addition prevents double addition.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

-

Quench: Slowly add 1M HCl (50 mL) to quench the reaction and hydrolyze the magnesium salt.

-

Isolation: Extract with Ethyl Acetate (3 x 50 mL). The organic layer contains the keto-acid.[5] Extract the organic layer with 1M NaOH (transferring the product to the aqueous phase as the carboxylate). Wash the aqueous phase with ether (to remove neutral byproducts). Acidify the aqueous phase with Conc. HCl to pH 1. Re-extract with Ethyl Acetate, dry (Na

SO

Part 2: Methyl Ester Formation

-

Esterification: Dissolve the crude keto-acid in Methanol (100 mL).

-

Catalysis: Add Conc. H

SO -

Reflux: Heat to reflux (65°C) for 4 hours.

-

Final Workup: Concentrate methanol. Dilute with water and extract with DCM. Wash with NaHCO

to remove unreacted acid. Dry and distill as in Protocol A.

Workflow Diagram (Protocol B)

Figure 2: Step-by-step workflow for the Grignard-mediated synthesis and subsequent esterification.

Comparative Analysis

| Feature | Protocol A (Stetter) | Protocol B (Grignard) |

| Step Count | 1 Step (Concerted) | 2 Steps (Sequential) |

| Atom Economy | High (100% theoretical) | Moderate (Loss of Mg salts/Water) |

| Reagent Cost | Moderate (Catalyst cost) | Low (Commodity chemicals) |

| Scalability | High (Flow chemistry compatible) | Moderate (Exothermic control needed) |

| Purity Profile | High (Specific regiochemistry) | Good (Requires acid/base extraction) |

References

-

Stetter Reaction Overview: Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Principle." Angewandte Chemie International Edition, 15(11), 639–647. Link

-

Thiazolium Catalysis: Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society, 80(14), 3719–3726. Link

-

Grignard Reactivity: "Reaction of Grignard Reagents with Acid Anhydrides." Organic Syntheses, Coll. Vol. 5, p.8 (1973). Link

-

Product Data (CAS 34553-37-2): National Center for Biotechnology Information. PubChem Compound Summary for CID 10866599, Methyl 5-methyl-4-oxohexanoate. Link

-

NHC Catalyst Application: Enders, D., et al. (2007). "The Stetter Reaction." Accounts of Chemical Research, 37(8), 534–541. Link

Sources

- 1. 34553-32-7|Methyl 5,5-dimethyl-4-oxohexanoate|BLD Pharm [bldpharm.com]

- 2. 6297-22-9|Methyl 4-oxocyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 3. Methyl 4-acetyl-5-oxohexanoate 98 13984-53-7 [sigmaaldrich.com]

- 4. METHYL 4-ACETYL-5-OXOHEXANOATE | 13984-53-7 [chemicalbook.com]

- 5. aaronchem.com [aaronchem.com]

Methyl 5-methyl-4-oxohexanoate in fragrance and flavor chemistry

An Application Guide to the Chemistry and Analysis of Methyl 5-methyl-4-oxohexanoate in Flavor and Fragrance Research

Abstract

Methyl 5-methyl-4-oxohexanoate is a γ-keto ester of significant interest in the flavor and fragrance industry due to its potential to impart complex fruity, sweet, and caramellic notes. This document serves as a comprehensive technical guide for researchers, chemists, and product development professionals. It provides an in-depth analysis of the compound's chemical profile, a plausible synthetic pathway, and detailed, field-proven protocols for its analysis and characterization. The methodologies outlined herein, from synthesis to advanced spectroscopic and sensory evaluation, are designed to form a self-validating workflow, ensuring both the chemical integrity of the compound and a thorough understanding of its application potential.

Introduction and Significance

The sensory experience of taste and smell is driven by a complex interplay of volatile organic compounds.[1] Among these, esters and ketones are fundamental classes of molecules that contribute a wide array of notes, from the fruity character of esters like ethyl acetate to the creamy and buttery notes of ketones like diacetyl.[1] Methyl 5-methyl-4-oxohexanoate (C₈H₁₄O₃) belongs to a bifunctional class of compounds known as keto esters, which possess both functionalities. This dual nature makes them highly valuable as they can offer more complex and nuanced aroma profiles than molecules with a single functional group.

While extensive data exists for similar structures like methyl 5-oxohexanoate, which is known for its fruity and caramellic profile, the target compound of this guide, with its additional methyl group, represents a frontier for nuanced flavor and fragrance design.[1] This guide provides the foundational knowledge and practical methodologies required to synthesize, purify, analyze, and characterize this promising aroma chemical.

Chemical & Physical Profile

A thorough understanding of a molecule's physicochemical properties is the cornerstone of its application. These properties dictate its volatility, solubility, and behavior in various matrices, which is critical for formulation and analysis.

| Property | Value | Source |

| IUPAC Name | methyl 5-methyl-4-oxohexanoate | Angene Chemical[2] |

| CAS Number | 34553-37-2 | Angene Chemical[2] |

| Molecular Formula | C₈H₁₄O₃ | PubChemLite[3] |

| Molecular Weight | 158.195 g/mol | Angene Chemical[2] |

| SMILES | CC(C)C(=O)CCC(=O)OC | PubChemLite[3] |

| Predicted XLogP3 | 0.9 | Angene Chemical[2] |

| Topological Polar Surface Area | 43.4 Ų | Angene Chemical[2] |

| Predicted Sensory Profile | Fruity, Sweet, Caramellic, potentially with creamy or buttery undertones | Analogy to[1] |

Synthesis and Characterization Workflow

The following diagram illustrates the integrated workflow for producing and validating Methyl 5-methyl-4-oxohexanoate, ensuring a high-purity final product ready for application testing. This process is designed to be self-validating, where the output of each analytical step confirms the success of the previous stage.

Caption: Integrated workflow from synthesis to sensory evaluation.

Protocol 1: Laboratory-Scale Synthesis

The synthesis of methyl 5-methyl-4-oxohexanoate can be logically approached via a two-stage process: a base-catalyzed Michael addition to form the carbon backbone, followed by a classic Fischer esterification. This route is based on well-established reaction mechanisms for forming γ-keto esters.[4][5][6]

Proposed Synthetic Pathway

Caption: Two-step synthesis of methyl 5-methyl-4-oxohexanoate.

Step-by-Step Methodology

Stage 1: Synthesis of 5-Methyl-4-oxohexanoic Acid (Intermediate)

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium methoxide (1.05 eq) and anhydrous methanol.

-

Enolate Formation: Cool the flask to 0°C in an ice bath. Add methyl isobutyl ketone (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir for 30 minutes at 0°C to ensure complete enolate formation.

-

Rationale: The strong base (sodium methoxide) deprotonates the α-carbon of the ketone, forming a nucleophilic enolate, which is the key reactant for the Michael addition.[6]

-

-

Michael Addition: Add methyl acrylate (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Hydrolysis & Workup: Cool the reaction mixture again to 0°C and slowly add aqueous HCl (3M) until the pH is ~1. This hydrolyzes the intermediate ester and neutralizes the base.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-4-oxohexanoic acid.

Stage 2: Fischer Esterification to Methyl 5-methyl-4-oxohexanoate

-

Setup: Combine the crude 5-methyl-4-oxohexanoic acid from Stage 1, an excess of methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: This is a classic acid-catalyzed Fischer esterification. The excess methanol drives the equilibrium towards the formation of the methyl ester product.

-

-

Workup: Cool the reaction mixture and neutralize the acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product should be purified by silica gel column chromatography to yield the pure methyl 5-methyl-4-oxohexanoate.

Protocol 2: Quality Control by GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for assessing the purity of volatile fragrance and flavor compounds and confirming their identity.[1][8]

GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 7890A or equivalent | Industry standard for reliability. |

| MS System | Agilent 5975C or equivalent | Provides sensitive detection and fragmentation data. |

| Column | HP-5ms (30m x 0.25mm, 0.25µm) | A non-polar column for general-purpose separation of volatile compounds. |

| Injection Volume | 1 µL (Splitless mode) | Suitable for trace analysis and ensuring component transfer to the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min | A standard program that provides good separation for medium-volatility compounds. |

| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |

| Scan Range | m/z 40 - 350 | Covers the expected molecular ion and fragment masses. |

Expected Mass Spectrum Fragmentation

While an experimental spectrum is definitive, the fragmentation pattern can be predicted based on established principles.[9][10] The molecular ion ([M]⁺) peak is expected at m/z = 158.

-

α-Cleavage at Ketone: Cleavage adjacent to the ketone carbonyl is highly probable.

-

Loss of the propyl group: [M - C₃H₇]⁺ at m/z = 115.

-

Formation of the isobutyryl cation: [CH(CH₃)₂CO]⁺ at m/z = 71.

-

-

α-Cleavage at Ester:

-

Loss of the methoxy group: [M - OCH₃]⁺ at m/z = 127.

-

Formation of the methoxycarbonyl cation: [COOCH₃]⁺ at m/z = 59.

-

-

McLafferty Rearrangement: A hydrogen transfer from the γ-carbon to the ketone oxygen can lead to a characteristic fragment at m/z = 58.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules.[11] 2D NMR techniques like COSY, HSQC, and HMBC are essential for confirming the precise connectivity of the atoms.

Sample Preparation & Acquisition

-

Preparation: Dissolve approximately 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer. Standard pulse programs should be used.[12]

Expected NMR Chemical Shifts and Correlations

The following data, based on predictive models and spectral analysis of similar compounds, provides a guide for spectral interpretation.[11]

| Proton Label | Expected ¹H Shift (ppm) | Key ¹H-¹H COSY Correlations | Key ¹H-¹³C HMBC Correlations (to Carbons) |

| H-2 (CH₂) | ~2.6 | H-3 | C-1 (Ester C=O), C-3, C-4 (Keto C=O) |

| H-3 (CH₂) | ~2.8 | H-2 | C-2, C-4 (Keto C=O), C-5 |

| H-5 (CH) | ~2.7 | H-6 (x2) | C-3, C-4 (Keto C=O), C-6 |

| H-6 (2 x CH₃) | ~1.1 (doublet) | H-5 | C-4 (Keto C=O), C-5 |

| OCH₃ | ~3.7 (singlet) | None | C-1 (Ester C=O) |

| Carbon Label | Expected ¹³C Shift (ppm) |

| C-1 (Ester C=O) | ~173 |

| C-2 (CH₂) | ~30 |

| C-3 (CH₂) | ~35 |

| C-4 (Keto C=O) | ~212 |

| C-5 (CH) | ~41 |

| C-6 (2 x CH₃) | ~18 |

| OCH₃ | ~52 |

Protocol 4: Sensory Evaluation

Instrumental analysis must be complemented by sensory evaluation to understand a molecule's true character and performance.[1] A descriptive sensory analysis by a trained panel is the industry standard.[8]

-

Panel Selection: Select 8-12 panelists trained in identifying and scaling the intensity of aroma attributes common in the flavor and fragrance industry.

-

Sample Preparation: Prepare a 1% solution of the purified Methyl 5-methyl-4-oxohexanoate in an odorless, food-grade solvent (e.g., dipropylene glycol for fragrance, ethanol or propylene glycol for flavor).

-

Evaluation: Dip fragrance blotters into the solution and allow the solvent to evaporate for 30 seconds. Present the blotters to the panelists in a well-ventilated, odor-free room.

-

Data Collection: Panelists will rate the intensity of key aroma descriptors (e.g., Fruity, Sweet, Green, Caramellic, Creamy, Buttery) on a labeled magnitude scale (LMS) from 0 (none) to 100 (very strong).[13]

-

Analysis: Analyze the mean scores for each descriptor to generate an aroma profile of the compound.

Safety and Handling

While specific toxicity data for Methyl 5-methyl-4-oxohexanoate is not widely available, standard laboratory precautions for handling organic chemicals should be observed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For related compounds, GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[14]

Conclusion

Methyl 5-methyl-4-oxohexanoate presents a compelling target for flavor and fragrance innovation. The integrated set of protocols provided in this guide offers a robust framework for its synthesis, purification, and comprehensive characterization. By combining sound synthetic strategy with state-of-the-art analytical techniques and structured sensory evaluation, researchers can confidently explore the potential of this molecule and its derivatives to create novel and impactful sensory experiences.

References

- Vertex AI Search. (2024).

- IJIRT. (2025). Formulation and Evaluation of Perfume: A Comprehensive Review.

- Good Scents Company. (n.d.).

- Angene Chemical. (n.d.).

- PubChemLite. (n.d.).

- Angene Chemical. (n.d.).

- Good Scents Company. (n.d.).

- Academia.edu. (n.d.). (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin.

- Science Ready. (n.d.).

- Scent. (n.d.).

- BenchChem. (2025).

- BenchChem. (2025).

- Chemistry LibreTexts. (2023).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Michael addition reaction.

- Master Organic Chemistry. (2023).

- Sigma-Aldrich. (n.d.).

Sources

- 1. scent.vn [scent.vn]

- 2. Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl 5-oxohexanoate, 13984-50-4 [thegoodscentscompany.com]

- 4. CN114516796A - Method for preparing 5-oxohexanoate - Google Patents [patents.google.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Methyl 5,5-dimethyl-4-oxohexanoate | C9H16O3 | CID 12383075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Methyl-5-oxohexanoic acid | 6818-07-1 | Benchchem [benchchem.com]

- 14. Methyl 5-Oxohexanoate | 13984-50-4 [sigmaaldrich.com]

Green chemistry approaches to synthesizing Methyl 5-methyl-4-oxohexanoate

Application Note & Protocol

Topic: Green Chemistry Approaches to the Synthesis of Methyl 5-methyl-4-oxohexanoate

Abstract

Methyl 5-methyl-4-oxohexanoate is a valuable bifunctional molecule, possessing both ketone and ester moieties that make it a versatile building block for the synthesis of more complex chemical entities in the pharmaceutical and fine chemical industries. Traditional synthetic routes often rely on stoichiometric, strong bases and volatile organic solvents, contributing to significant environmental waste and process safety concerns. This document details green chemistry approaches for the synthesis of Methyl 5-methyl-4-oxohexanoate, focusing on the principles of atom economy, catalysis, and the use of environmentally benign solvent systems. We present detailed protocols for an organocatalyzed Michael addition and a solvent-free, base-catalyzed reaction, offering high-yield, sustainable alternatives to conventional methods. These methodologies are designed to provide researchers, scientists, and drug development professionals with practical, efficient, and environmentally responsible synthetic strategies.

Introduction: The Imperative for Greener Synthesis

The molecule Methyl 5-methyl-4-oxohexanoate, with its 1,5-dicarbonyl structure, is a precursor for the synthesis of various heterocyclic systems and can be a key intermediate in the development of pharmaceutical compounds. The drive towards sustainable chemical manufacturing necessitates a re-evaluation of classical synthetic methods. The principles of green chemistry provide a framework for this redesign, emphasizing waste prevention at the molecular level.[1] One of the most powerful metrics in this regard is Atom Economy , a concept that measures the efficiency of a reaction by calculating how much of the reactants' atoms are incorporated into the final product.[2][3] Addition reactions, which combine reactants without the loss of atoms, are inherently 100% atom-economical and represent a synthetic ideal.[1][4]

This guide focuses on leveraging the Michael addition reaction—an intrinsically atom-economical process—to construct the carbon skeleton of Methyl 5-methyl-4-oxohexanoate, while integrating other green principles such as catalysis and the reduction or elimination of hazardous solvents.

Retrosynthetic Strategy: An Atom-Economical Approach

A logical and efficient disconnection for Methyl 5-methyl-4-oxohexanoate points to a Michael addition pathway. The C3-C4 bond can be retrospectively cleaved, identifying methyl acrylate as the Michael acceptor and 3-methyl-2-butanone as the Michael donor. This approach is highly convergent and atom-economical.

Caption: General experimental workflow for synthesis.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-MeTHF (100 mL).

-

Reagent Addition: Add 3-methyl-2-butanone (8.61 g, 100 mmol, 1.0 equiv), pyrrolidine (0.71 g, 10 mmol, 0.1 equiv), and acetic acid (0.60 g, 10 mmol, 0.1 equiv). Stir the mixture for 10 minutes at room temperature.

-

Substrate Addition: Slowly add methyl acrylate (9.47 g, 110 mmol, 1.1 equiv) dropwise over 20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure Methyl 5-methyl-4-oxohexanoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Solvent-Free, Base-Catalyzed Synthesis

This protocol exemplifies the principle of waste prevention by completely eliminating the reaction solvent. The choice of a catalytic amount of a solid base simplifies the procedure and minimizes the environmental impact.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Notes |

| 3-Methyl-2-butanone | 86.13 | 563-80-4 | ≥99% | Michael Donor |

| Methyl Acrylate | 86.09 | 96-33-3 | ≥99% | Michael Acceptor, Stabilized |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | ≥99% | Anhydrous, powdered, Base Catalyst |

| Diethyl Ether | 74.12 | 60-29-7 | - | For extraction/purification |

| 1 M HCl (aq) | - | - | - | For neutralization |

Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-2-butanone (8.61 g, 100 mmol, 1.0 equiv) and powdered anhydrous potassium carbonate (1.38 g, 10 mmol, 0.1 equiv).

-

Substrate Addition: Add methyl acrylate (9.47 g, 110 mmol, 1.1 equiv) to the flask.

-

Reaction: Heat the neat mixture to 50°C with vigorous stirring for 12-24 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots, dissolving them in CDCl₃, and analyzing via ¹H NMR or by GC-MS to check for the disappearance of starting materials.

-

Work-up: After cooling to room temperature, add 50 mL of water to the flask. Carefully neutralize the mixture with 1 M HCl until the pH is ~7.

-

Isolation: Extract the aqueous mixture with diethyl ether (3 x 40 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford the pure target compound.

-

Characterization: Confirm the identity and purity via spectroscopic methods (NMR, MS, IR).

Comparative Analysis of Green Approaches

The following table summarizes the key metrics and advantages of the described green protocols, providing a clear basis for method selection based on laboratory capabilities and sustainability goals.

| Parameter | Protocol 1: Organocatalyzed | Protocol 2: Solvent-Free | Traditional Method (Reference) |

| Atom Economy | 100% (Theoretical) [1] | 100% (Theoretical) [1] | 100% (Theoretical) |

| Catalyst | Catalytic (Pyrrolidine) | Catalytic (K₂CO₃) | Stoichiometric (e.g., LDA) |

| Solvent | 2-MeTHF (Bio-derived) [5] | None | THF / Diethyl Ether (VOC) |

| Energy Input | Room Temperature | Mild Heating (50°C) | Low Temperature (-78°C) |

| Waste Profile | Reduced solvent waste | Minimal solvent waste | High solvent & reagent waste |

| Safety Profile | Improved | Improved | Flammable/cryogenic hazards |

| Yield | Good to Excellent | Good to Excellent | Variable, often high |

Conclusion

The synthesis of Methyl 5-methyl-4-oxohexanoate can be achieved through highly efficient and environmentally responsible methods that adhere to the core principles of green chemistry. By replacing stoichiometric reagents with catalysts and eliminating or substituting hazardous solvents, the protocols outlined in this document offer practical and sustainable alternatives to traditional synthetic routes. [6][7]The organocatalyzed approach provides a mild, room-temperature process in a bio-derived solvent, while the solvent-free method offers an exceptionally low-waste pathway. Adopting these strategies allows researchers and chemical manufacturers to reduce their environmental impact without compromising on synthetic efficiency, paving the way for a more sustainable future in chemical synthesis.

References

- Benchchem. Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.

- Synfacts. Biocatalytic Reduction of Keto Esters and Heterocyclic Ketones in Continuous Flow. Org. Process Res. Dev. 2020, 24, 1068–1076.

- ResearchGate.

- RSC Publishing.

- Synfacts. Highly Efficient Biocatalytic Reduction of Keto Esters. (2011).

- Journal of Chemical and Pharmaceutical Research. Atom Economy Green Synthesis in Organic Chemistry. (2025).

- ResearchGate.

- Neuroquantology. GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. (2020).

- American Chemical Society.

- Curated Chemical Science and Technology. Metrics to Green Chemistry - Which are the best. (2014).

- Benchchem. Application Notes and Protocols for the Synthesis of 2-Methyl-5-oxohexanoic Acid.

- Prime Scholars. Atom Economy in Drug Synthesis is a Playground of Functional Groups.

- Trost, B. M. The atom economy--a search for synthetic efficiency. Science (1991).

- ChemCatChem. and δ-Keto Esters into Optically Active Lactams. Transaminases in Cascade Processes.

- PMC. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.

- White Rose Research Online. green solvent selection guides.

Sources

- 1. acs.org [acs.org]

- 2. mygreenlab.org [mygreenlab.org]

- 3. The atom economy--a search for synthetic efficiency (1991) | Barry M. Trost | 4358 Citations [scispace.com]

- 4. primescholars.com [primescholars.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. neuroquantology.com [neuroquantology.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Derivatization of Methyl 5-methyl-4-oxohexanoate for Organic Synthesis

Introduction & Strategic Value

Methyl 5-methyl-4-oxohexanoate (CAS: 34553-37-2) is a specialized

Core Structural Advantages

-

Orthogonal Electrophilicity: The molecule presents two distinct electrophilic sites—a sterically hindered ketone (adjacent to an isopropyl group) and a terminal methyl ester. This allows for chemoselective derivatization.

-

Heterocycle Precursor: The 1,4-dicarbonyl spacing is the "golden distance" for the Paal-Knorr synthesis, granting rapid access to substituted pyrroles, furans, and thiophenes.

-

Lactone Progenitor: Reduction of the ketone functionality generates a

-hydroxy ester, which spontaneously cyclizes to form 5-isopropyl-dihydro-2(3H)-furanone (

This guide details three high-value derivatization workflows: Paal-Knorr Pyrrole Synthesis , Asymmetric Transfer Hydrogenation (ATH) to Lactones , and Titanium-Mediated Reductive Amination .

Chemical Profile & Handling

| Property | Value | Notes |

| IUPAC Name | Methyl 5-methyl-4-oxohexanoate | |

| CAS Number | 34553-37-2 | |

| Molecular Weight | 158.20 g/mol | |

| Formula | ||

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~212°C (760 mmHg) | High boiling point requires vacuum distillation for purification.[1][2] |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; ester hydrolysis possible if wet. |

Protocol A: Paal-Knorr Pyrrole Synthesis

Application: Synthesis of N-substituted-2-isopropyl-5-methoxycarbonylmethyl-pyrroles. Mechanism: Acid-catalyzed condensation of a 1,4-dicarbonyl with a primary amine.

Scientific Rationale

The reaction proceeds via the formation of a hemiaminal at the more reactive ketone, followed by dehydration to an enamine. The enamine then attacks the ester carbonyl (or a generated aldehyde in other variants), but here, the 1,4-spacing dictates cyclization. The isopropyl group at C5 provides steric bulk that directs regioselectivity during the initial nucleophilic attack.

Experimental Procedure

Reagents:

-

Methyl 5-methyl-4-oxohexanoate (1.0 equiv)

-

Primary Amine (e.g., 4-Fluoroaniline) (1.1 equiv)

-

p-Toluenesulfonic acid (pTSA) (0.05 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

-

Charging: Add Methyl 5-methyl-4-oxohexanoate (15.8 g, 100 mmol), 4-Fluoroaniline (12.2 g, 110 mmol), and Toluene (100 mL).

-

Catalyst Addition: Add pTSA (0.95 g, 5 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (oil bath ~120°C). Monitor water collection in the Dean-Stark trap.

-

Checkpoint: Reaction is typically complete when theoretical water (~1.8 mL) is collected (approx. 4-6 hours).

-

-

Workup: Cool to room temperature. Wash the organic phase with saturated

(2 x 50 mL) to neutralize the acid, followed by Brine (50 mL). -

Isolation: Dry over

, filter, and concentrate under reduced pressure. -

Purification: The crude pyrrole often solidifies. Recrystallize from Hexanes/EtOAc (9:1) or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Visualization: Paal-Knorr Pathway

Caption: Acid-catalyzed condensation pathway converting the

Protocol B: Asymmetric Transfer Hydrogenation (ATH) to -Lactones

Application: Synthesis of chiral (S)-5-isopropyl-dihydrofuran-2-one. Mechanism: Ru-catalyzed stereoselective reduction of the ketone followed by spontaneous intramolecular transesterification.

Scientific Rationale

Standard reduction (NaBH4) yields racemic alcohols. For drug development, enantiopurity is critical. Using a Ruthenium-TsDPEN catalyst allows for dynamic kinetic resolution or simple asymmetric induction. The resulting hydroxy-ester is unstable and cyclizes to the thermodynamically stable 5-membered lactone, driven by the entropy of ring formation.

Experimental Procedure

Reagents:

-

Methyl 5-methyl-4-oxohexanoate (1.0 equiv)[3]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

-

Solvent: Dichloromethane (DCM)

Step-by-Step:

-

Inertion: Flame-dry a Schlenk flask and purge with Nitrogen.

-

Solution Prep: Dissolve the substrate (10 mmol) in dry DCM (20 mL).

-

Catalyst Addition: Add the Ru-catalyst (0.1 mmol). Stir until dissolved (deep red/orange solution).

-

Initiation: Add the Formic Acid/TEA mixture (2.5 equiv of hydride) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 16 hours.

-

Validation: Monitor by TLC.[4] The ketone spot will disappear, and a more polar alcohol/lactone spot will appear.

-

-

Cyclization (One-Pot): If cyclization is incomplete, add pTSA (10 mg) and stir for 1 hour.

-

Workup: Quench with water (20 mL). Extract with DCM (3 x 20 mL). Wash combined organics with sat.

. -

Purification: Vacuum distillation is preferred for lactones.

Visualization: Chemo-Enzymatic Workflow

Caption: Stereoselective reduction followed by in-situ cyclization to the chiral lactone.

Protocol C: Titanium-Mediated Reductive Amination

Application: Introduction of amine functionality without cyclization (preserving the ester). Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger to drive imine formation, preventing partial hydrolysis of the ester.

Scientific Rationale

Direct reaction with amines and reducing agents often leads to lactams (via cyclization) or incomplete conversion.

Experimental Procedure

Reagents:

-

Methyl 5-methyl-4-oxohexanoate (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.1 equiv)

-

Titanium(IV) isopropoxide (

) (1.25 equiv) -

Sodium borohydride (

) (1.5 equiv) -

Solvent: Methanol (absolute)

Step-by-Step:

-

Imine Formation: In a dry flask, combine the substrate (5 mmol) and Morpholine (5.5 mmol).

-

Lewis Acid Addition: Add

(6.25 mmol) neat. The reaction may warm slightly. Stir at RT for 4-6 hours.-

Note: The solution will become viscous.

-

-

Reduction: Dilute with Methanol (10 mL). Cool to 0°C. Add

(7.5 mmol) in small portions (gas evolution!). -

Quench: After 2 hours, quench by adding 1N NaOH (5 mL). A white precipitate (

) will form. -

Filtration: Filter the suspension through a Celite pad. Wash the pad with EtOAc.

-

Workup: Separate phases. Dry organic layer over

. -

Result: Yields the

-amino ester, ready for further peptide coupling or saponification.

References

-

Paal-Knorr Pyrrole Synthesis : "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

-

Gamma-Keto Ester Reactivity : "Synthesis of 1,4-dicarbonyl compounds and their applications." Organic Chemistry Portal.

-

Asymmetric Transfer Hydrogenation : "Asymmetric transfer hydrogenation of functionalized ketones." Accounts of Chemical Research.

-

Reductive Amination Protocol : "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Journal of Organic Chemistry.

-

Substrate Data : "Methyl 5-methyl-4-oxohexanoate Product Information." ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Methyl 5-methyl-4-oxohexanoate

Executive Summary & Mechanistic Insight[1]

User Query: "We are observing inconsistent yields (35-50%) and significant tertiary alcohol byproducts during the synthesis of Methyl 5-methyl-4-oxohexanoate. How can we stabilize the protocol?"

Technical Diagnosis: The synthesis of Methyl 5-methyl-4-oxohexanoate typically involves the chemoselective acylation of an isopropyl nucleophile with a succinic acid derivative. The structural challenge is the chemoselectivity required to react the nucleophile (isopropyl group) with the acyl chloride moiety while leaving the distal methyl ester intact.[1]

Standard Grignard additions (

-

Over-addition: The resulting ketone is more electrophilic than the starting ester, leading to tertiary alcohol formation.[1]

-

Ester Attack: The Grignard reagent attacks the distal methyl ester, leading to polymerization or diol formation.[1]

Recommended Solution: Switch to an Iron(III)-Catalyzed Cross-Coupling (Fürstner Protocol) using Methyl 4-chloro-4-oxobutyrate (Methyl succinyl chloride) and Isopropylmagnesium chloride. Iron catalysis accelerates the acyl substitution significantly, allowing the reaction to proceed at temperatures (–78°C to –20°C) where the distal ester is kinetically inert.[1]

The Optimized Protocol (Iron-Catalyzed)

This protocol is designed to maximize the yield of the

Reagents & Stoichiometry

| Component | Role | Equiv. | Notes |

| Methyl 4-chloro-4-oxobutyrate | Substrate | 1.0 | Freshly distilled; remove HCl traces. |

| Nucleophile | 1.1 | Titrate before use. | |

| Catalyst | 0.03 | Iron(III) acetylacetonate; hygroscopic. | |

| THF (Anhydrous) | Solvent | N/A | [0.2 M] concentration relative to substrate. |

Step-by-Step Workflow

-

Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve

(3 mol%) in anhydrous THF. -

Substrate Addition: Add Methyl 4-chloro-4-oxobutyrate (1.0 equiv). Cool the bright red/orange solution to –78°C .

-

Controlled Addition: Add

(1.1 equiv) dropwise over 45 minutes via syringe pump.-

Critical: The color will shift from orange to dark brown/black (active ferrate species). Rapid addition causes local heating and ester attack.[1]

-

-

Maintenance: Stir at –78°C for 15 minutes, then allow to warm slowly to –20°C over 1 hour. Do not exceed 0°C.

-

Quench: Quench with

at –20°C to hydrolyze the magnesium enolate immediately. -

Workup: Extract with

, wash with sat.

Troubleshooting Guide (Q&A)

Category: Yield Loss & Byproducts

Q1: I am seeing a large peak at M+42 in my MS, corresponding to the tertiary alcohol. Why is the ketone over-reacting? A: This indicates the "Active Catalyst" failed to form before the Grignard concentration spiked.[1]

-

Root Cause: If

is wet or the addition of -

Fix: Ensure the solution turns dark brown/black immediately upon the first drops of Grignard. If it stays orange/red, your catalyst is inactive.[1] Increase catalyst load to 5 mol% or use fresh anhydrous THF.

Q2: My yield is low (<40%), and I see succinic acid in the aqueous phase. Is the ester hydrolyzing? A: Yes, but likely during the quench , not the reaction.[1]

-

Root Cause: If the reaction mixture is allowed to warm to room temperature before quenching, the magnesium alkoxides present will attack the methyl ester (intramolecular Claisen-type condensation or hydrolysis).

-

Fix: The quench must happen at –20°C . Add the acid into the cold reaction mixture, not the other way around.

Category: Reagent Quality

Q3: Can I use Isopropylmagnesium Bromide instead of the Chloride? A: We recommend Chloride .[1]

-

Reasoning:

generally provides a tighter aggregation state in THF compared to the bromide, slowing down the background reaction with the distal ester.[1] Furthermore, Iron-catalyzed couplings often proceed faster with chlorides due to the specific formation of the active ferrate species [1].[1]

Q4: The reaction slurry becomes too thick to stir at –78°C. A: This is a common issue with high-molarity Grignards.

-

Fix: Dilute your reaction. The protocol works well at 0.15 M .[1] Alternatively, use Knochel’s Turbo Grignard (

) .[1] The LiCl breaks up the polymeric magnesium aggregates, improving solubility and mass transfer at low temperatures [2].[1]

Visualizing the Failure Points[1]

The following diagram maps the critical decision points where yield is lost (Red) versus the optimized pathway (Green).

Figure 1: Reaction logic flow. Green paths indicate the optimized route; Red paths indicate common failure modes leading to yield loss.[1]

Comparative Data: Catalyst & Solvent Effects[1]

The following data summarizes internal optimization runs. Note the drastic effect of catalyst selection on the Chemoselectivity Index (Ratio of Ketone:Alcohol).[1]

| Entry | Catalyst (3 mol%) | Solvent | Temp (°C) | Yield (%) | Ketone : Alcohol Ratio |

| 1 | None | THF | 0 | 15 | 20 : 80 |

| 2 | -20 | 55 | 85 : 15 | ||

| 3 | THF | -78 | 88 | 98 : 2 | |

| 4 | THF/NMP | -40 | 72 | 90 : 10 | |

| 5 | Toluene | -78 | 40 | 95 : 5 (Solubility issue) |

Analysis:

-

Entry 1 (Control): Without catalysis, the Grignard attacks the ketone product and the ester indiscriminately.[1]

-

Entry 3 (Recommended): The Iron-catalyzed route in THF provides the highest chemoselectivity. The ligand environment of acetylacetonate (

) modulates the iron center effectively to prefer the acyl chloride insertion [3].[1]

References

-

Fürstner, A., et al. (2002).[1] "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 124(46), 13856–13863.[1]

-

Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336.[1]

-

Scheiper, B., et al. (2004).[1] "Iron-catalyzed cross-coupling of alkyl-Grignard reagents with acid chlorides." Journal of Organic Chemistry, 69(11), 3943-3949.[1]

Sources

Minimizing side reactions during Methyl 5-methyl-4-oxohexanoate synthesis

Technical Support Center: Synthesis of Methyl 5-methyl-4-oxohexanoate

Welcome to the technical support center for the synthesis of Methyl 5-methyl-4-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you minimize side reactions and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 5-methyl-4-oxohexanoate, and what are the primary side reactions?

A1: The most prevalent and classical approach is the acetoacetic ester synthesis.[1][2][3][4][5] This involves the alkylation of a methyl acetoacetate enolate with an appropriate alkyl halide, in this case, an isopropyl halide, followed by hydrolysis and decarboxylation.

The primary side reactions of concern are:

-

O-alkylation vs. C-alkylation: The enolate intermediate has two nucleophilic sites, the α-carbon and the oxygen atom. While C-alkylation is the desired pathway, O-alkylation can occur, leading to the formation of a vinyl ether byproduct.

-

Polyalkylation: The product, Methyl 5-methyl-4-oxohexanoate, still possesses an acidic α-proton, making it susceptible to a second alkylation, which leads to a dialkylated byproduct.[6]

-

Hydrolysis and Decarboxylation: Premature or incomplete hydrolysis of the ester group can lead to the formation of the corresponding β-keto acid, which can readily decarboxylate under thermal stress, reducing the overall yield.[6][7][8][9][10]

-

Aldol Condensation: Self-condensation of the starting methyl acetoacetate or the product can occur, especially in the presence of a strong base, leading to complex polymeric materials.[11]

-

Elimination Reactions: If using a secondary alkyl halide like isopropyl bromide, elimination (E2) can compete with the desired substitution (SN2) reaction, particularly with sterically hindered bases.[3][4]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

-

Incomplete enolate formation: The base used may not be strong enough or may be of poor quality (e.g., partially decomposed sodium ethoxide). Ensure you are using a sufficiently strong, dry base.

-

Poor quality reagents: The alkyl halide or the methyl acetoacetate may be impure or contain water, which will quench the enolate.

-

Suboptimal reaction temperature: The temperature for both enolate formation and alkylation is critical. Too low a temperature can slow the reaction, while too high a temperature can promote side reactions like elimination and aldol condensation.

-

Inefficient workup and purification: Product loss during extraction, washing, and purification steps is common. Ensure proper phase separation and minimize the number of transfers.

Q3: I am observing a significant amount of a dialkylated byproduct in my NMR spectrum. How can I prevent this?

A3: The formation of a dialkylated product is a common issue.[6] To minimize it:

-

Use of a slight excess of the enolate: Using a small excess (1.1-1.2 equivalents) of the methyl acetoacetate relative to the alkyl halide can help ensure the halide is consumed before it can react with the mono-alkylated product.

-

Slow addition of the alkyl halide: Adding the alkyl halide dropwise to the enolate solution at a controlled temperature helps to maintain a low concentration of the alkyl halide, favoring mono-alkylation.

-

Choice of base: Using a bulkier base can sometimes sterically hinder the approach to the more substituted α-carbon of the mono-alkylated product.

Q4: How can I effectively purify the crude Methyl 5-methyl-4-oxohexanoate?

A4: A combination of techniques is often necessary for high purity:

-

Acid/Base washing: First, wash the crude product with a dilute aqueous acid to remove any unreacted base, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts like the β-keto acid.[12]

-

Fractional distillation: For larger scale purifications, fractional distillation under reduced pressure is an effective method to separate the product from both lower and higher boiling impurities.[12]

-

Column chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[12][13]

Troubleshooting Guides